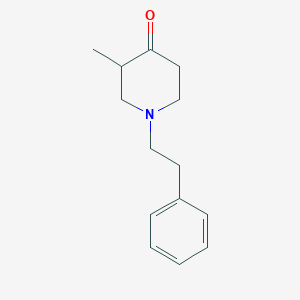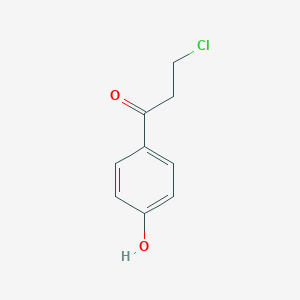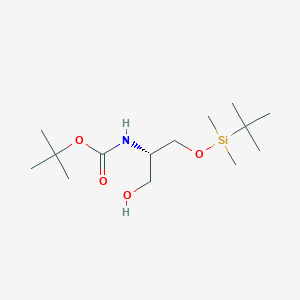
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one is a biodegradable polymer synthesized through the ring-opening polymerization of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate. This copolymer is known for its biocompatibility and biodegradability, making it a valuable material in biomedical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing dimethyltrimethylene carbonate-trimethylene carbonate copolymer is through ring-opening polymerization. This process involves the use of catalysts such as rare earth aryl oxides or imidazol-2-ylidenes . The polymerization can be conducted under various conditions, including different temperatures, monomer concentrations, and catalyst types. For instance, the polymerization rate is first-order with respect to both monomer and catalyst concentrations, and the overall activation energy is approximately 51.06 kJ/mol .
Industrial Production Methods: In industrial settings, the production of this copolymer often involves bulk ring-opening polymerization. This method allows for the efficient synthesis of high-molecular-weight polymers with controlled properties. The use of metal-free organocatalysts is preferred to avoid metal contamination, which can compromise the polymer’s performance in biomedical applications .
Análisis De Reacciones Químicas
Types of Reactions: 5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one primarily undergoes ring-opening polymerization reactions. This process involves the cleavage of the acyloxygen bond in the monomer, leading to the formation of the polymer chain .
Common Reagents and Conditions: Common reagents used in the polymerization of this copolymer include rare earth aryl oxides, imidazol-2-ylidenes, and benzyl alcohol as an initiator . The polymerization can be conducted at room temperature or under controlled heating, depending on the desired properties of the final product .
Major Products Formed: The major product formed from the ring-opening polymerization of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate is the dimethyltrimethylene carbonate-trimethylene carbonate copolymer. This copolymer exhibits unique properties such as biodegradability and biocompatibility, making it suitable for various biomedical applications .
Aplicaciones Científicas De Investigación
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a biodegradable polymer for the development of environmentally friendly materials . In biology and medicine, this copolymer is utilized in tissue engineering, drug delivery systems, and biodegradable implants due to its biocompatibility and controlled degradation properties . In the industrial sector, it is employed in the production of biodegradable plastics and other sustainable materials .
Mecanismo De Acción
The mechanism of action of dimethyltrimethylene carbonate-trimethylene carbonate copolymer involves the hydrolysis of the polymer chain, leading to its biodegradation . This process is facilitated by the presence of water and enzymes in the biological environment. The molecular targets and pathways involved in the degradation process include the cleavage of ester bonds in the polymer chain, resulting in the formation of non-toxic byproducts .
Comparación Con Compuestos Similares
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one is unique compared to other similar compounds due to its specific combination of trimethylene carbonate and 2,2-dimethyltrimethylene carbonate. Similar compounds include poly(trimethylene carbonate), poly(lactide-co-glycolide), and poly(caprolactone) . While these polymers also exhibit biodegradability and biocompatibility, the unique properties of dimethyltrimethylene carbonate-trimethylene carbonate copolymer, such as its controlled degradation rate and mechanical properties, make it particularly suitable for specific biomedical applications .
Propiedades
Número CAS |
127475-72-3 |
|---|---|
Fórmula molecular |
C10H16O6 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one |
InChI |
InChI=1S/C6H10O3.C4H6O3/c1-6(2)3-8-5(7)9-4-6;5-4-6-2-1-3-7-4/h3-4H2,1-2H3;1-3H2 |
Clave InChI |
ONGWYGHSZMBMGR-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
SMILES canónico |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
Sinónimos |
dimethyltrimethylene carbonate-trimethylene carbonate copolymer DMTMC-TMC copolyme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)


![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)





